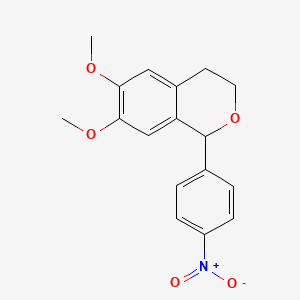
6,7-dimethoxy-1-(4-nitrophenyl)-3,4-dihydro-1H-isochromene
Descripción general
Descripción
6,7-dimethoxy-1-(4-nitrophenyl)-3,4-dihydro-1H-isochromene is an important organic compound that has many uses in the scientific community. It is a highly versatile compound that can be used in a variety of applications, from synthesizing other compounds to studying the biochemical and physiological effects of its components.
Aplicaciones Científicas De Investigación
Organic Synthesis and Molecular Structure
Compounds similar to "6,7-dimethoxy-1-(4-nitrophenyl)-3,4-dihydro-1H-isochromene" have been extensively studied for their synthesis methods and molecular structures. For instance, a study by Maru and Shah (2013) detailed the synthesis and molecular crystal structure of a related compound, providing insights into its crystalline formation and spectroscopic properties. This research contributes to the understanding of the structural characteristics and synthesis pathways of such compounds (Maru & Shah, 2013).
Electrochemical Studies
The electrochemical properties of isochromene derivatives have been explored to understand their redox behavior and potential applications in materials science. Sosonkin et al. (1981) investigated the oxidative dehydrogenation of a related isochromene compound, shedding light on its electrochemical oxidation pathways and the formation of cation radicals and dications (Sosonkin et al., 1981).
Fluorescence and Spectroscopy
Research on the fluorescence properties of related compounds has shown potential applications in sensing and bioimaging. Ganin et al. (2013) explored the dual fluorescence of an asymmetric isonaphthalene imide derivative, analyzing its emission spectrum and electronic structure both in solid-state and solution. This study contributes to the understanding of the photophysical properties of such compounds and their potential use in developing fluorescent probes and sensors (Ganin et al., 2013).
Antitumor Agent Synthesis
The synthesis of compounds with structural similarities to "this compound" has been targeted for their potential antitumor properties. Mondal et al. (2003) developed a method for synthesizing a novel antitumor agent, highlighting the importance of such compounds in medicinal chemistry and drug development (Mondal et al., 2003).
Propiedades
IUPAC Name |
6,7-dimethoxy-1-(4-nitrophenyl)-3,4-dihydro-1H-isochromene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO5/c1-21-15-9-12-7-8-23-17(14(12)10-16(15)22-2)11-3-5-13(6-4-11)18(19)20/h3-6,9-10,17H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFIQNPPEJKAASY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(OCCC2=C1)C3=CC=C(C=C3)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




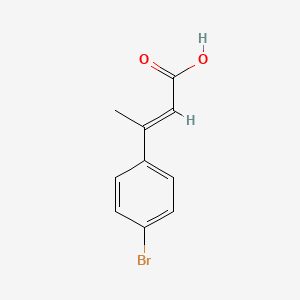
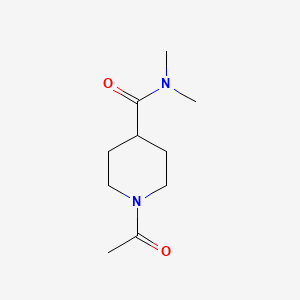
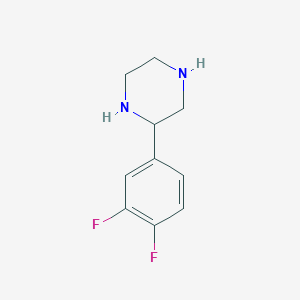

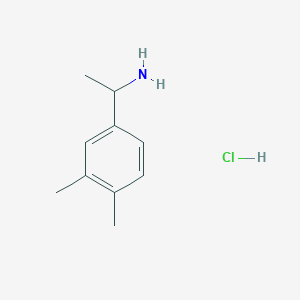
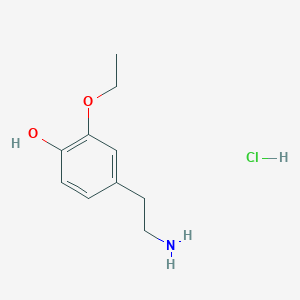
![2-(3-Aminophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol](/img/structure/B3038828.png)
![3-[(4-Aminophenyl)thio]-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B3038829.png)
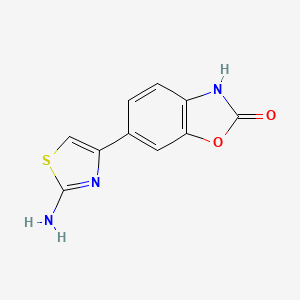
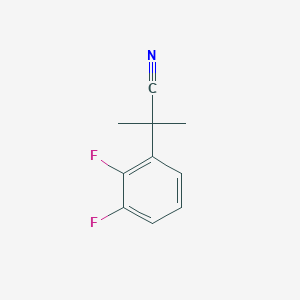


![(2E)-2-[[2-(1H-indol-3-yl)ethylamino]methylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B3038838.png)